molecular formula C3H5O6P-2 B1264020 D-glyceraldehyde 3-phosphate(2-)

D-glyceraldehyde 3-phosphate(2-)

Cat. No. B1264020
M. Wt: 168.04 g/mol
InChI Key: LXJXRIRHZLFYRP-VKHMYHEASA-L
Attention: For research use only. Not for human or veterinary use.
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Description

D-glyceraldehyde 3-phosphate(2-) is dianion of D-glyceraldehyde 3-phosphate arising from deprotonation of both OH groups of the phosphate. It is a conjugate base of a D-glyceraldehyde 3-phosphate.

Scientific Research Applications

  • Synthesis and Stability Studies :

    • D-Glyceraldehyde 3-phosphate (D-GAP) plays a crucial role in glycolysis and other metabolic pathways. Its synthesis has been achieved through different methods, including the periodate cleavage of D-fructose 6-phosphate and enzymatic phosphorylation of L-glyceraldehyde. Studies have shown that D-GAP is stable in acidic conditions below pH 4, and its degradation products vary depending on the pH level (Gauss, Schoenenberger, & Wohlgemuth, 2014).
  • Enzymatic Interaction and Fluorophore Formation :

    • Research has shown that D-glyceraldehyde-3-phosphate dehydrogenase (G3PDH) forms a new fluorophore when irradiated with ultraviolet light in the presence of NAD+. This study contributes to the understanding of the ligand binding properties of G3PDH (Ho & Tsou, 1979).
  • Chemical State in Biochemical Reactions :

    • D-GAP exists as both a geminal diol and a free aldehyde in aqueous solutions, with the free aldehyde form being the substrate for D-glyceraldehyde 3-phosphate dehydrogenase. This finding is significant in understanding its role in glycolysis and its interaction with enzymes like aldolase and triose phosphate isomerase (Trentham, McMurray, & Pogson, 1969).
  • Functional Expression in Bacteria :

    • The gene coding for D-GAP dehydrogenase from the thermophilic eubacterium Thermotoga maritima has been functionally expressed in Escherichia coli. This research shows that the hyperthermophilic protein can maintain its functional state even in a mesophilic host, expanding our understanding of protein folding and association in different environments (Tomschy, Glockshuber, & Jaenicke, 1993).
  • Involvement in Cellular Functions and Metabolism :

    • D-GAP is involved in controlling cell fate by inhibiting caspase activity, a key process in apoptosis. Its roles in glycolysis or gluconeogenesis, and differential expression under physiological conditions like cancer or hypoxia, make it a significant molecule in cellular metabolism and survival (Jang et al., 2009).
  • Structural Analysis in Complex with NAD :

    • Structural studies of D-GAP in complex with NAD in Bacillus stearothermophilus have provided insights into its binding and catalytic properties, highlighting its role in enzymatic reactions and the importance of its C-1 carbonyl oxygen in the catalytic pathway (Didierjean et al., 2003).

properties

Product Name

D-glyceraldehyde 3-phosphate(2-)

Molecular Formula

C3H5O6P-2

Molecular Weight

168.04 g/mol

IUPAC Name

[(2R)-2-hydroxy-3-oxopropyl] phosphate

InChI

InChI=1S/C3H7O6P/c4-1-3(5)2-9-10(6,7)8/h1,3,5H,2H2,(H2,6,7,8)/p-2/t3-/m0/s1

InChI Key

LXJXRIRHZLFYRP-VKHMYHEASA-L

Isomeric SMILES

C([C@H](C=O)O)OP(=O)([O-])[O-]

Canonical SMILES

C(C(C=O)O)OP(=O)([O-])[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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